REACTION_CXSMILES
|
Cl.[CH:2]1[C:13]2[N:12]([CH2:14]CCN3CCC(C(O)=O)CC3)C3C=CC=CC=3OC[O:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.C[O-:31].[Na+].[Br:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[O:40][CH2:41]Cl>C(O)C>[Br:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[O:40][CH2:41][O:7][C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][C:13]=1[NH:12][CH:14]=[O:31] |f:0.1,2.3|
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Name
|
1-(3-(12H-Dibenzo[d,g][1,3,6]dioxazocin-12-yl)-1-propyl)-4-piperidinecarboxylic acid hydrochloride
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Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
Cl.C1=CC=CC=2OCOC3=C(N(C21)CCCN2CCC(CC2)C(=O)O)C=CC=C3
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Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)OCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2.5 h at room temperature
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (500 ml)
|
Type
|
WASH
|
Details
|
washed with a saturated sodium carbonate solution (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethanol (3×10 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OCOC2=C(C=CC=C2)NC=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |